molecular formula C9H6BrF3N2O2S B12069424 4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole CAS No. 1417341-59-3

4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole

Cat. No.: B12069424
CAS No.: 1417341-59-3
M. Wt: 343.12 g/mol
InChI Key: NHFOITKIPSUAOD-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole is a chemical compound with the molecular formula C9H6BrF3N2O2S. This compound is known for its unique structural features, which include a bromine atom, a methyl group, and a trifluoromethylsulphonyl group attached to a benzimidazole core. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole typically involves multiple steps. One common method includes the bromination of 2-methylbenzimidazole followed by the introduction of the trifluoromethylsulphonyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulphonylation reactions. The process is optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole exerts its effects involves interactions with specific molecular targets. The trifluoromethylsulphonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methyl-6-trifluoromethoxyquinoline
  • 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
  • 4-Bromo-2-(trifluoromethyl)benzonitrile

Uniqueness

What sets 4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole apart from similar compounds is the presence of the trifluoromethylsulphonyl group. This group significantly influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

1417341-59-3

Molecular Formula

C9H6BrF3N2O2S

Molecular Weight

343.12 g/mol

IUPAC Name

4-bromo-2-methyl-6-(trifluoromethylsulfonyl)-1H-benzimidazole

InChI

InChI=1S/C9H6BrF3N2O2S/c1-4-14-7-3-5(2-6(10)8(7)15-4)18(16,17)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

NHFOITKIPSUAOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2Br)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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